

# N-Hydroxyphthalimide Carbonates: Precision Reagents for Radical Generation

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## Compound of Interest

Compound Name: *N*-(Benzyloxycarbonyloxy)-  
phthalimide

CAS No.: 65162-83-6

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## Technical Guide & Application Overview

### Executive Summary

N-Hydroxyphthalimide (NHPI) carbonates (specifically alkyl N-phthalimidoyl carbonates) represent a specialized class of "Redox-Active Esters" (RAEs) designed to generate reactive radical species from alcohols under mild, neutral conditions.

Unlike their carboxylate counterparts (NHPI esters) which generate alkyl radicals via decarboxylation, NHPI carbonates are primarily deployed to access alkoxy radicals (RO•). These intermediates are otherwise difficult to access without harsh oxidants or high temperatures. Once generated, these alkoxy radicals serve as gateways to remote C–H activation (via 1,5-HAT) or carbon-centered radicals (via  $\beta$ -scission).

This guide details the synthesis, mechanistic pathways, and experimental protocols for utilizing NHPI carbonates in drug discovery and complex molecule synthesis.

## Structural & Mechanistic Principles

### The Redox-Active Family

NHPI derivatives function as "radical precursors" by converting a stable C–O or C–C bond into a labile N–O bond. The class is divided by the linker type, which dictates the radical species generated:

Reagent Class	Structure	Primary Radical Generated	Key Application
NHPI Ester	R–CO–ONPhth	Alkyl (R•)	Giese coupling, Ni-catalyzed cross-coupling
NHPI Oxalate	R–O–CO–CO–ONPhth	Alkyl (R•)	Tertiary radical generation from alcohols
NHPI Carbonate	R–O–CO–ONPhth	Alkoxy (RO•)	1,5-HAT, -scission, Remote functionalization

### Mechanism of Activation

The activation of NHPI carbonates relies on Single Electron Transfer (SET), typically mediated by a photocatalyst (e.g., Ru(bpy)

, Ir(ppy)

) or an electrode.

- Reduction: The phthalimide moiety accepts an electron (

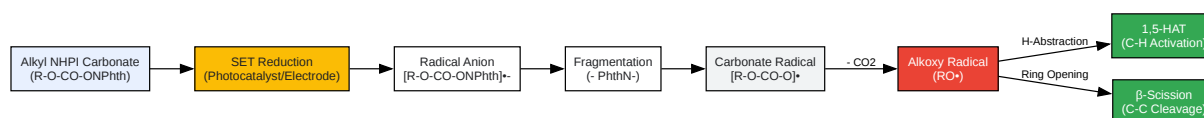
to

V vs SCE), forming a radical anion.

- Fragmentation: The weak N–O bond undergoes mesolytic cleavage, releasing the phthalimidyl anion (PhthN

).

- Decarboxylation: The resulting carbonate radical ( $R-O-CO-O\bullet$ ) collapses.
  - Pathway A (Carbonates): Rapid loss of CO yields an Alkoxy Radical ( $RO\bullet$ ).
  - Pathway B (Oxalates): Loss of two CO molecules yields an Alkyl Radical ( $R\bullet$ ).



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Figure 1: Mechanistic pathway for alkoxy radical generation from NHPI carbonates.

## Synthesis of NHPI Carbonate Reagents

Researchers typically synthesize the specific alkyl NHPI carbonate from the corresponding alcohol. Two primary methods exist:

### Method A: The Chloroformate Route (Standard)

This is the most robust method for primary and secondary alcohols.

- Activation: React alcohol with phosgene (or triphosgene) to form the chloroformate.
- Coupling: React the chloroformate with N-hydroxyphthalimide (NHPI) in the presence of a base.

### Method B: The DPC Route (Mild)

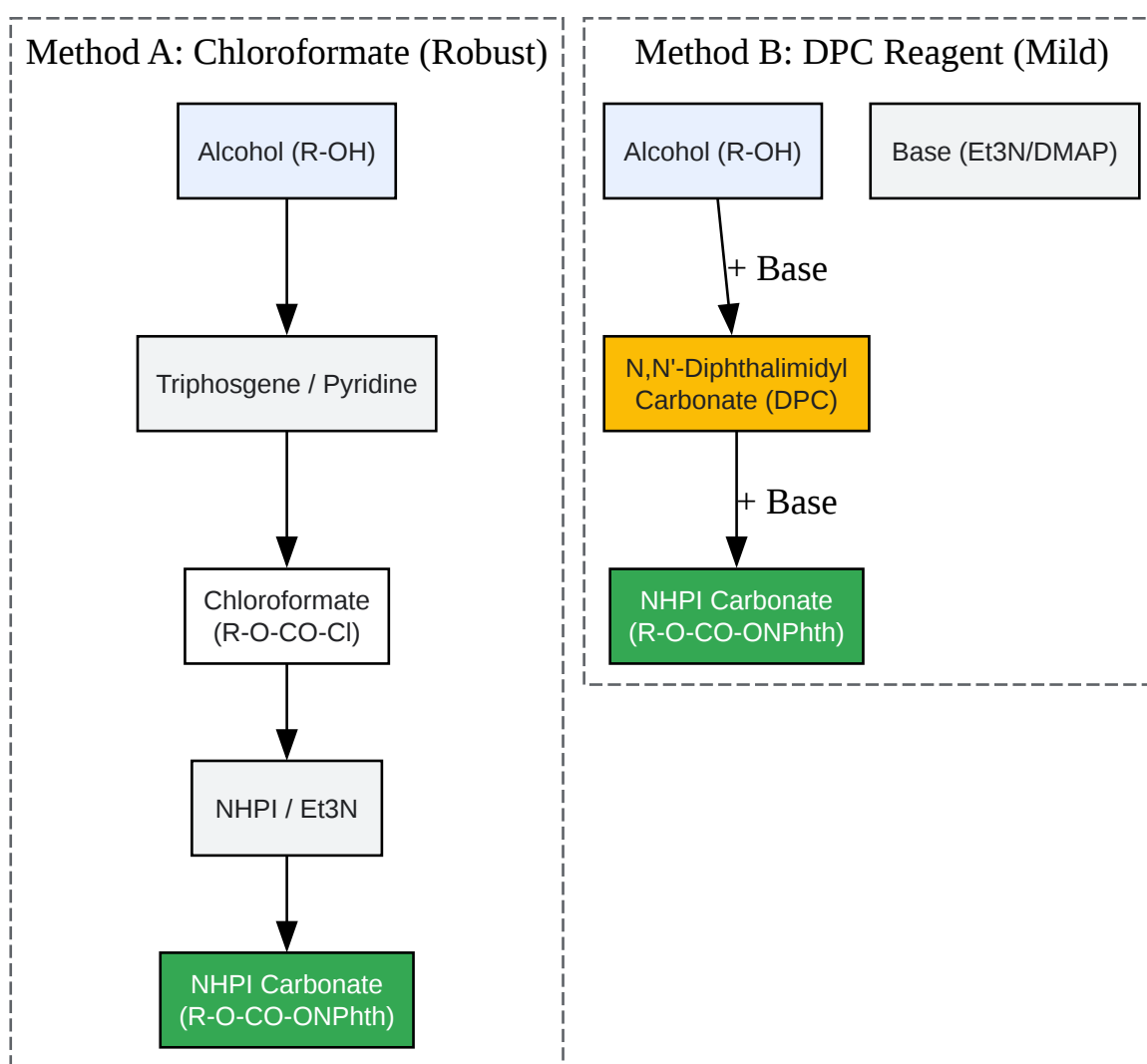
Uses N,N'-Diphthalimidyl Carbonate (DPC), a crystalline reagent analogous to Disuccinimidyl Carbonate (DSC).

- Reaction: Alcohol + DPC

Alkyl NHPI Carbonate + Phthalimide.

- Note: DPC is less reactive than DSC but offers higher stability.

## Synthesis Workflow Diagram



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Figure 2: Synthetic routes to Alkyl NHPI Carbonates.

## Key Applications

### Remote C–H Functionalization (1,5-HAT)

The most powerful application of NHPI carbonates is the "modernized Hofmann-Löffler-Freytag" reaction.

- Mechanism: The generated alkoxy radical (RO•) abstracts a hydrogen atom from the  $\gamma$ -position (1,5-HAT) to form a carbon-centered radical.
- Utility: Enables functionalization of unactivated C–H bonds remote from the alcohol handle.
- Example: Conversion of linear alcohols to tetrahydrofurans or remote chlorination.

### -Scission (Ring Opening)

Alkoxy radicals generated from strained rings (e.g., cyclobutanols) or specific tertiary alcohols undergo rapid

$\beta$ -scission.

- Outcome: Cleavage of a C–C bond to generate a distal carbon radical (alkyl radical).
- Utility: Ring-expansion strategies or generation of specific alkyl radicals that are difficult to access via halides.

## Comparison Data: Carbonate vs. Oxalate

Feature	NHPI Carbonate (R-O-CO-ONPhth)	NHPI Oxalate (R-O-CO-CO-ONPhth)
Intermediate	Carbonate Radical (R-O-CO-O•)	Oxalyl Radical (R-O-CO-CO•)
Decarboxylation	Slow/Moderate (-1 CO )	Very Fast (-2 CO )
Primary Product	Alkoxy Radical (RO•)	Alkyl Radical (R•)
Best For	C-H Activation, Ether synthesis	C-C Coupling, Quaternary centers

## Experimental Protocols

### Protocol A: Synthesis of N,N'-Diphthalimidyl Carbonate (DPC)

While commercially available, DPC can be synthesized if fresh reagent is required.

- Reagents: N-Hydroxyphthalimide (20 mmol), Trichloromethyl chloroformate (10 mmol) or Triphosgene.
- Procedure: Dissolve NHPI in dry THF/CH<sub>2</sub>Cl<sub>2</sub>. Add base (Et<sub>3</sub>N).<sup>[1]</sup> Add phosgene source dropwise at 0°C. Stir at RT for 4-6 h.
- Workup: Filter precipitate. Wash with cold ether. Recrystallize from acetone/hexane.
- Yield: Typically 70-85%. White crystalline solid.

### Protocol B: Synthesis of Alkyl NHPI Carbonate (Chloroformate Method)

Recommended for valuable alcohol substrates.

- Chloroformate Formation: To a solution of Alcohol (1.0 equiv) in CH<sub>2</sub>Cl<sub>2</sub> (0.1 M) at 0°C, add Pyridine (1.5 equiv) and Triphosgene (0.4 equiv). Stir 30 min.
- NHPI Coupling: Add N-Hydroxyphthalimide (1.2 equiv) and DMAP (0.1 equiv). Slowly add Et<sub>3</sub>N (1.5 equiv).
- Reaction: Warm to RT and stir 2–4 h. Solution typically turns light yellow.
- Workup: Dilute with Et<sub>2</sub>O, wash with 1M HCl, sat. NaHCO<sub>3</sub>, and brine. Dry over MgSO<sub>4</sub>.
- Purification: Flash chromatography (Silica, Hex/EtOAc). Note: NHPI carbonates are generally stable on silica but should be stored at -20°C.

## Protocol C: Photoredox Generation of Alkoxy Radicals

Standard conditions for 1,5-HAT cyclization.

- Setup: Flame-dried vial with Alkyl NHPI Carbonate (0.2 mmol).
- Catalyst: Add Ru(bpy)<sub>3</sub>PF<sub>6</sub> (1-2 mol%) or organic dye (e.g., Eosin Y, 4CzIPN).
- Reductant: Add Hantzsch Ester (1.5 equiv) as the stoichiometric H-donor/reductant.
- Base: Add DIPEA (2.0 equiv) (optional, stabilizes the Phth- byproduct).

- Solvent: Degassed CHCl<sub>3</sub> or CH<sub>2</sub>Cl<sub>2</sub> (0.1 M).
- Irradiation: Blue LEDs (450 nm) for 12–24 h at RT.

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